N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide likely involves multiple steps, including:
Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Introduction of the thiophene group: This might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the main structure.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for similar activities or as a scaffold for drug development.
Medicine
Potential medicinal applications might include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of advanced materials, such as polymers or coatings, due to their stability and functional group diversity.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets like enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Thiophene derivatives: Compounds containing the thiophene ring, often studied for their electronic properties.
Benzene derivatives: Various substituted benzenes used in different chemical and industrial applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-15-12-16(2)21(17(3)13-15)29(25,26)22-14-20(19-10-7-11-27-19)28(23,24)18-8-5-4-6-9-18/h4-13,20,22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELOYKAYKCJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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